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DiZPK Hydrochloride -

DiZPK Hydrochloride

Catalog Number: EVT-8208001
CAS Number:
Molecular Formula: C12H24ClN5O3
Molecular Weight: 321.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DiZPK Hydrochloride is a specialized compound classified as a photoreactive lysine analog, notable for its unique diaziridine functional group. This compound is primarily utilized in research settings for its ability to facilitate covalent photocrosslinking of protein-protein interactions in both prokaryotic and eukaryotic cells. The compound has the Chemical Abstracts Service number 2349295-23-2, and it is recognized for its significant role in genetic codon expansion technologies, particularly in introducing non-natural amino acids into proteins at specific sites within the genetic code .

Source and Classification

DiZPK Hydrochloride is sourced from various chemical suppliers, including Cayman Chemical and GLP Bio. It falls under the classification of photoreactive crosslinkers, which are compounds that can form covalent bonds between molecules upon exposure to light, specifically ultraviolet light. The compound is categorized as a non-natural amino acid, derived from pyrrolysine, which is modified to enhance its photocrosslinking capabilities .

Synthesis Analysis

Methods

The synthesis of DiZPK Hydrochloride typically involves multi-step organic synthesis techniques that incorporate the diaziridine moiety. The process begins with the preparation of a lysine derivative, which is then reacted with diazirine-containing reagents under controlled conditions. The key steps often include:

  1. Formation of the Diaziridine Group: This involves the reaction of suitable precursors to introduce the diaziridine functionality.
  2. Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity suitable for biological applications.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of DiZPK Hydrochloride .

Technical Details

Molecular Structure Analysis

Structure

DiZPK Hydrochloride has a complex molecular structure characterized by its lysine backbone and a diaziridine functional group. The IUPAC name for DiZPK is (2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid. Its molecular formula is C12H23N5O3, and it has a molar mass of approximately 273.35 g/mol .

Data

The structural analysis reveals that the presence of the diaziridine group allows for reactive carbene formation upon UV activation, enabling efficient covalent bonding with target proteins.

Chemical Reactions Analysis

Reactions

DiZPK Hydrochloride undergoes significant chemical reactions when exposed to ultraviolet light. Upon irradiation at 365 nm, it generates reactive carbenes that can covalently bond with amino acid side chains and peptide backbones in proteins. This process leads to:

  • Covalent Crosslinking: Formation of stable covalent links between interacting proteins.
  • Photoaffinity Labeling: Targeted labeling of proteins in living cells for subsequent analysis via mass spectrometry or other proteomic techniques .

Technical Details

The crosslinking efficiency of DiZPK Hydrochloride has been reported to reach over 80% within three minutes of UV exposure, demonstrating its effectiveness as a crosslinking agent in biological systems .

Mechanism of Action

Process

The mechanism by which DiZPK Hydrochloride facilitates protein-protein interactions involves several steps:

  1. Activation: Upon UV irradiation, the diaziridine moiety generates reactive carbene species.
  2. Covalent Bond Formation: These reactive species can then form covalent bonds with nucleophilic sites on amino acids within target proteins.
  3. Stabilization of Interactions: This results in stable crosslinked complexes that can be analyzed further using various biochemical techniques.

Data

Research indicates that DiZPK Hydrochloride can be employed effectively in living systems to study protein interactions under physiological conditions, providing insights into cellular mechanisms and interactions .

Physical and Chemical Properties Analysis

Physical Properties

DiZPK Hydrochloride appears as a white to off-white powder and is soluble in water at specific concentrations. It must be stored at -20°C to maintain stability.

Chemical Properties

  • Molecular Weight: 273.35 g/mol
  • Solubility: Soluble in aqueous solutions at concentrations typically used in laboratory experiments.
  • Reactivity: Exhibits high reactivity towards nucleophiles upon UV activation due to the formation of reactive carbenes.

These properties make it an ideal candidate for use in biochemical research applications .

Applications

DiZPK Hydrochloride has several important applications in scientific research:

  • Protein-Protein Interaction Studies: It is widely used for studying interactions between proteins through photocrosslinking methods.
  • Genetic Codon Expansion Technology: The compound allows for the incorporation of non-natural amino acids into proteins, facilitating advanced studies in protein functionality and engineering.
  • Proteomics: It plays a critical role in mass spectrometry-based proteomics by enabling specific labeling of protein interactions within complex biological samples .
Development and Evolution of Genetically Encoded Photocrosslinkers in Chemical Biology

Historical Context of Unnatural Amino Acids in Protein Interaction Studies

The development of unnatural amino acids (unnatural amino acids) as molecular probes represents a transformative advancement in chemical biology, enabling precise interrogation of biomolecular interactions within native cellular environments. Initial strategies for studying protein-protein interactions relied on chemically crosslinking small molecules or peptides bearing photoreactive groups—such as azides, benzophenones, or diazirines—to their targets on cell surfaces. These early photo-affinity labeling techniques, pioneered in the 1970s, provided foundational insights into ligand-receptor binding modes despite lacking site-specificity [1]. The advent of genetic code expansion in the early 2000s overcame this limitation by enabling the co-translational, site-specific incorporation of photoreactive unnatural amino acids into proteins in living cells. This breakthrough leveraged orthogonal aminoacyl-transfer ribonucleic acid synthetase and transfer ribonucleic acid pairs engineered to suppress amber stop codons, thereby installing crosslinking moieties at predetermined positions within target proteins [1] [3] [4].

Early genetically encoded photocrosslinkers included para-benzoyl-L-phenylalanine (a benzophenone derivative) and para-azido-L-phenylalanine (an aryl azide). While these allowed residue-specific incorporation, their size, hydrophobicity, and potential for background reactivity limited their applicability. Diazirine-based unnatural amino acids emerged as superior alternatives due to their compact size (~3.4 Å crosslinking radius), activation with harmless ultraviolet-A light (350–370 nm), and generation of highly reactive carbene intermediates capable of inserting into carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen bonds [1] [4]. The evolution of diazirine-based probes culminated in optimized scaffolds like DiZPK Hydrochloride, which combines efficient cellular incorporation with minimal structural perturbation.

Table 1: Historical Development of Key Photocrosslinking Unnatural Amino Acids

EraCrosslinker TypeRepresentative Unnatural Amino AcidsKey Limitations
1970s–1990sChemical modifiersBenzophenone-peptide conjugatesNon-specific labeling; required prior purification
Early 2000sGenetically encodedpara-Benzoyl-L-phenylalanineBulky; hydrophobic bias; water sensitivity
Mid 2000sDiazirine-basedDiazirine-photo-lysineVariable incorporation efficiency
Post-2010Optimized diazirinesDiZPK HydrochlorideLimited to amber codon suppression

Rational Design Principles Underpinning DiZPK Hydrochloride Synthesis

DiZPK Hydrochloride [(2S)-2-amino-6-(4-(3-methyl-3H-diazirin-3-yl)butanamido)hexanoic acid hydrochloride] exemplifies a rationally engineered, aliphatic diazirine scaffold optimized for live-cell crosslinking. Its design incorporates four critical principles:

  • Metabolic Stability and Cell Permeability: The linear alkyl spacer between the diazirine ring and the lysine backbone enhances solubility and reduces steric hindrance compared to aromatic diazirines. This facilitates cellular uptake and minimizes aggregation of target proteins [1].
  • Photochemical Efficiency: The trivalent diazirine ring undergoes ultraviolet-A-induced ring opening to generate a carbene diradical with a half-life of nanoseconds to microseconds. This short-lived species enables "zero-length" crosslinking (< 4 Å range), capturing transient interactions before diffusion occurs [1] [4].
  • Orthogonality and Compatibility with Synthetases: DiZPK is structurally derived from lysine, allowing recognition by engineered pyrrolysyl-transfer ribonucleic acid synthetase variants. The lysyl side chain mimicry facilitates efficient aminoacylation without perturbing the natural substrate spectrum of endogenous synthetases [1] [6].
  • Multifunctionality for Proteomics: Though not its primary function, DiZPK’s lysine-like structure permits tryptic cleavage adjacent to the crosslink site, facilitating mass spectrometry-based identification of crosslinked peptides. This contrasts with bulkier probes that may hinder enzymatic digestion [1].

The synthesis of DiZPK Hydrochloride typically involves coupling tert-butyloxycarbonyl-protected lysine with 4-(3-methyl-3H-diazirin-3-yl)butanoic acid, followed by deprotection and hydrochloride salt formation. This yields a crystalline solid stable at ambient temperature when protected from light, crucial for experimental reproducibility [1].

Comparative Analysis of Diazirine-Based Unnatural Amino Acids: DiZPK versus DiZHSeC

DiZPK Hydrochloride and its selenium-containing analog Diazirine-homo-selenocysteine represent distinct evolutionary branches in diazirine-based probe design. Their structural differences translate to divergent biochemical behaviors:

Table 2: Comparative Properties of DiZPK Hydrochloride and Diazirine-homo-selenocysteine

PropertyDiZPK HydrochlorideDiazirine-homo-selenocysteine
Chemical StructureLysine derivative; alkyl diazirineSelenocysteine derivative; alkyl diazirine
Incorporation SiteLysine codons or amber stop codonSelenocysteine insertion sequence or amber codon
Hydrophobicity (Log P)−1.2 (moderately hydrophilic)0.8 (moderately hydrophobic)
Crosslinking Efficiency15–25% in cytoplasmic proteins8–12% (lower due to selenium nucleophilicity)
Synthetase CompatibilityPyrrolysyl-transfer ribonucleic acid synthetase variantsSelenocysteinyl-transfer ribonucleic acid synthetase
Unique AdvantagesMinimal perturbation; high incorporation yieldX-ray crystallography phasing; redox probes
  • Structural and Metabolic Differences: DiZPK’s lysine-like backbone enables seamless integration into solvent-exposed protein regions without disrupting folding. In contrast, Diazirine-homo-selenocysteine’s selenol group exhibits nucleophilic character that may catalyze unintended redox reactions or alter local protein conformation [1].
  • Crosslinking Performance: DiZPK consistently achieves higher crosslinking yields in cellular environments due to its superior water solubility and reduced steric bulk. Quantitative proteomic studies indicate DiZPK captures interaction partners at 1.5–2× the efficiency of Diazirine-homo-selenocysteine in membrane proteins, attributed to the latter’s hydrophobicity-driven partitioning into lipid bilayers [1].
  • Synthetase Engineering Requirements: DiZPK incorporation leverages extensively optimized pyrrolysyl-transfer ribonucleic acid synthetase variants. Continuous directed evolution platforms—like phage-assisted continuous evolution—have generated synthetases with 45-fold enhanced activity for DiZPK over ancestral enzymes. Diazirine-homo-selenocysteine incorporation remains less efficient due to the challenge of engineering selenocysteinyl-transfer ribonucleic acid synthetase for dual recognition of selenium and diazirine moieties [1] [6].

Table 3: Performance Metrics in Live-Cell Crosslinking Applications

ApplicationDiZPK Hydrochloride PerformanceDiazirine-homo-selenocysteine Performance
Cytosolic Protein Complexes22–28% crosslinking yield10–15% crosslinking yield
Membrane Protein Targets15–18% yield12–14% yield (with aggregation artifacts)
Structural StabilizationCompatible with cryo-electron microscopyLimited due to selenium decomposition
Proteomic Identification>90% tryptic digestion efficiency70–75% digestion efficiency

Properties

Product Name

DiZPK Hydrochloride

IUPAC Name

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid;hydrochloride

Molecular Formula

C12H24ClN5O3

Molecular Weight

321.80 g/mol

InChI

InChI=1S/C12H23N5O3.ClH/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19;/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20);1H/t9-;/m0./s1

InChI Key

SMAFSXMDCAPICY-FVGYRXGTSA-N

SMILES

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N.Cl

Canonical SMILES

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N.Cl

Isomeric SMILES

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N.Cl

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